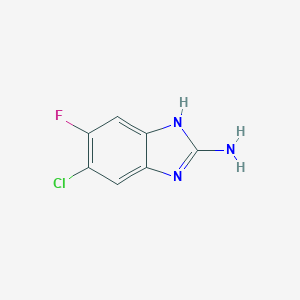

5-chloro-6-fluoro-1H-benzimidazol-2-amine

Übersicht

Beschreibung

5-Chloro-6-fluoro-1H-benzimidazol-2-amine is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles are an important class of compounds with a wide range of biological activities and applications in medicinal chemistry. The presence of chlorine and fluorine atoms on the benzimidazole core can significantly alter the compound's physical, chemical, and biological properties, making it a valuable target for synthesis and study in various chemical and pharmaceutical contexts .

Synthesis Analysis

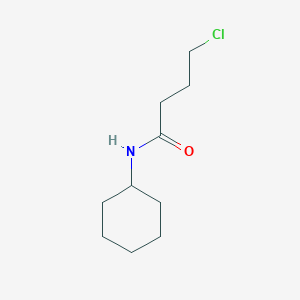

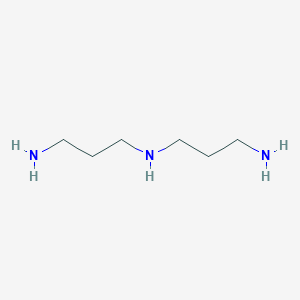

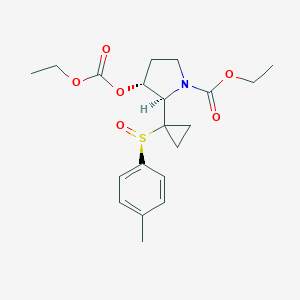

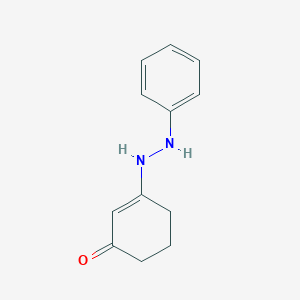

The synthesis of N-substituted benzimidazole derivatives, such as 5-chloro-6-fluoro-1H-benzimidazol-2-amine, can be achieved through a one-pot reaction involving 2-fluoro-5-nitrophenylisocyanide and primary amines. This method provides a mild and efficient route to obtain the desired products in moderate to very good yields, with a variety of primary amines affording different N-substituted derivatives . Another approach involves the successive acetylation, nitration, and hydrolysis of 4-fluoroaniline, followed by reduction and treatment with carbon disulphide to yield 5-fluorobenzimidazolyl-2-thione, which can then undergo further reactions to introduce the chloro group .

Molecular Structure Analysis

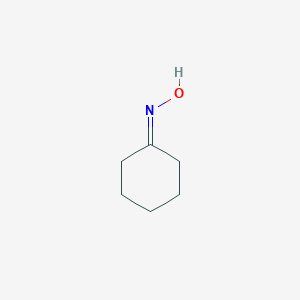

The molecular structure of benzimidazole derivatives, including those with chloro and fluoro substituents, can be characterized using various spectroscopic techniques. For instance, the presence of specific functional groups in benzimidazole derivatives can be confirmed by IR spectroscopy, while the determination of the structure can be further elucidated by NMR and mass spectroscopy, including 13C NMR, 1H NMR, and FAB Mass . Additionally, theoretical calculations using Density Functional Theory (DFT) can provide insights into the optimized molecular geometry, zero point energy, dipole moment, and charge distributions, which are crucial for understanding the electronic structure and stability of these compounds .

Chemical Reactions Analysis

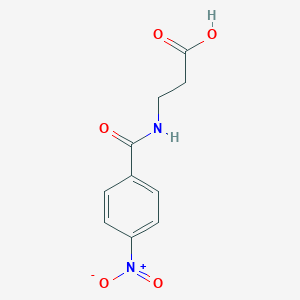

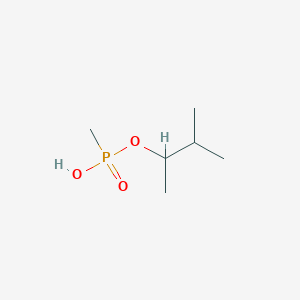

Benzimidazole derivatives can participate in a variety of chemical reactions due to their reactive sites. For example, the thione derivative of benzimidazole can condense with chloroacetic acid to yield thioeacetic acid derivatives, which can then cyclize to form thiazolo[3,2-a]benzimidazol-3(2H)-ones. The orientation of cyclization can lead to the formation of different isomers, such as the 6-fluoro and 7-fluoro isomers, which can be distinguished by their 1H NMR spectral data . The reactivity of these compounds can be further explored to synthesize derivatives with potential biological activities, such as antihypertensive agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloro-6-fluoro-1H-benzimidazol-2-amine and related derivatives are influenced by the substituents on the benzimidazole ring. The introduction of electron-withdrawing groups like chlorine and fluorine can affect the charge distribution within the molecule, as evidenced by the positive charge on the chlorine atoms and the negative charge on the adjacent carbon atoms in dichloro derivatives . These electronic effects can impact the compound's reactivity, stability, and biological activity. Theoretical studies, such as those using DFT, can predict properties like decomposition points, band gaps, and stability, which are essential for the design and application of these compounds in various fields .

Wissenschaftliche Forschungsanwendungen

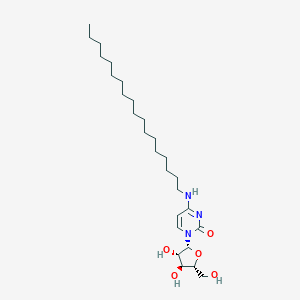

Benzimidazoles and their derivatives play a significant role as therapeutic agents, such as antiulcer, analgesic, and anthelmintic drugs . They are also structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This has led researchers to synthesize a variety of benzimidazole derivatives and screen them for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

-

Anticancer Agents Benzimidazoles can act as anticancer agents . They can inhibit protein kinases and tyrosine kinases, which are often overexpressed in cancer cells . They can also inhibit topoisomerases, enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .

-

Antiviral Agents Benzimidazoles have shown potential as antiviral agents . For example, substituted benzimidazoles have demonstrated nanomolar activity against respiratory syncytial virus .

-

Anti-HIV Agents Certain benzimidazole derivatives have shown potential as anti-HIV agents .

-

Antihypertensive Agents Some benzimidazole derivatives, such as 2-substituted benzimidazoles, have been reported to have potential angiotensin II receptor antagonistic activity, which could make them useful as antihypertensive agents .

-

Antibacterial and Antifungal Agents A novel series of 2-substituted benzimidazole derivatives has been reported for antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli and antifungal activity against C. albicans and A. niger .

-

Antidiabetic Agents Benzimidazoles have also been explored for their potential as antidiabetic agents .

-

Antihepatitic Agents Benzimidazoles have shown potential as antihepatitic agents . They can inhibit the replication of hepatitis viruses, providing a promising avenue for the treatment of hepatitis infections .

-

Antienteroviral Agents Certain benzimidazole derivatives have shown potential as antienteroviral agents . They can inhibit the replication of enteroviruses, which are associated with various diseases including hand, foot, and mouth disease, and viral myocarditis .

-

Anti-RSV Agents Substituted benzimidazoles have demonstrated nanomolar activity against respiratory syncytial virus , a common cause of lower respiratory tract infections in young children .

-

Antiamoebic Agents Benzimidazoles have also been explored for their potential as antiamoebic agents . They can inhibit the growth of amoebae, which are responsible for various diseases including amoebic dysentery and amoebic liver abscess .

-

Antiprotozoal Agents Some benzimidazole derivatives have been reported to have potential antiprotozoal activity . They can inhibit the growth of protozoa, which are responsible for various diseases including malaria and leishmaniasis .

-

Antimycobacterial Agents A novel series of clubbed (1, 2, 3) triazoles with fluorine benzimidazole was synthesized and screened for H37Rv inhibitor activity as a potential treatment for tuberculosis. These derivatives showed significant antimicrobial and antimycobacterial activities .

Eigenschaften

IUPAC Name |

5-chloro-6-fluoro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXGHUSEUDLUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597422 | |

| Record name | 5-Chloro-6-fluoro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-6-fluoro-1H-benzimidazol-2-amine | |

CAS RN |

142356-64-7 | |

| Record name | 6-Chloro-5-fluoro-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142356-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-fluoro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.